molecular formula C22H27NO5 B10995059 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10995059
M. Wt: 385.5 g/mol
InChI Key: PYZZKMIICIRASO-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of chromenes and acetamides. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the chromene ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the chromene derivative with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Attachment of the trimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the chromene-acetamide intermediate reacts with a trimethoxyphenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be used under various conditions, including acidic, basic, or catalytic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biological and medicinal research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer properties. It can also be used in drug discovery and development.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis. The molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-phenylacetamide
  • 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group may enhance its pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C22H27NO5/c1-22(2)9-8-15-10-14(6-7-17(15)28-22)11-20(24)23-16-12-18(25-3)21(27-5)19(13-16)26-4/h6-7,10,12-13H,8-9,11H2,1-5H3,(H,23,24)

InChI Key

PYZZKMIICIRASO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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